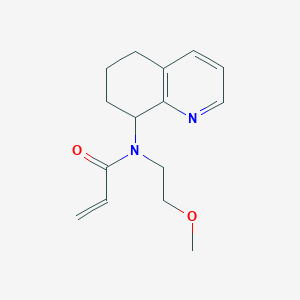
N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide, also known as MQPA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. MQPA is a potent inhibitor of serine proteases, which are enzymes involved in a wide range of biological processes, including blood clotting, inflammation, and cancer progression.
作用机制
N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide inhibits serine proteases by binding to their active sites and preventing them from cleaving their substrates. It does this by forming a covalent bond with the serine residue in the active site of the enzyme. This irreversible inhibition makes this compound a potent inhibitor of serine proteases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit blood clotting by inhibiting thrombin, a key enzyme in the clotting cascade. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of trypsin, an enzyme involved in the activation of pro-inflammatory cytokines. In addition, this compound has been shown to inhibit cancer cell proliferation and migration by inhibiting the activity of plasmin, an enzyme involved in cancer cell invasion and metastasis.
实验室实验的优点和局限性
N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide has several advantages for use in lab experiments. It is a potent inhibitor of serine proteases, making it useful for studying the role of these enzymes in various biological processes. In addition, this compound is a synthetic compound, making it easier to obtain and purify than natural inhibitors. However, there are also some limitations to using this compound in lab experiments. It is an irreversible inhibitor, which means that once it binds to an enzyme, it cannot be removed. This makes it difficult to study the effects of reversible inhibition on enzyme activity. In addition, this compound is a relatively large molecule, which may limit its ability to penetrate cell membranes and reach intracellular targets.
未来方向
There are several future directions for research on N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide. One area of interest is the development of more selective inhibitors of serine proteases. While this compound is a potent inhibitor of several serine proteases, it also inhibits other enzymes, which may limit its therapeutic potential. Another area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased cell permeability and reduced toxicity. Finally, this compound may also have potential as a tool for studying the role of serine proteases in various biological processes, including blood clotting, inflammation, and cancer progression.
合成方法
N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide can be synthesized through a multi-step process starting from 2-methoxyethylamine and 2-cyanobenzaldehyde. The first step involves the reaction of 2-methoxyethylamine with 2-cyanobenzaldehyde to form 2-(2-methoxyethyl)quinoline. This intermediate is then reduced with sodium borohydride to yield 5,6,7,8-tetrahydroquinoline-8-carboxaldehyde. The final step involves the reaction of 5,6,7,8-tetrahydroquinoline-8-carboxaldehyde with propargylamine in the presence of a palladium catalyst to form this compound.
科学研究应用
N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide has been extensively studied for its potential use in various scientific research applications. It has been shown to be a potent inhibitor of several serine proteases, including thrombin, trypsin, and plasmin. These enzymes are involved in a wide range of biological processes, including blood clotting, inflammation, and cancer progression. Therefore, this compound has been investigated for its potential use in the treatment of various diseases, including thrombosis, inflammation, and cancer.
属性
IUPAC Name |
N-(2-methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-14(18)17(10-11-19-2)13-8-4-6-12-7-5-9-16-15(12)13/h3,5,7,9,13H,1,4,6,8,10-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVLTQBJILNDGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(C1CCCC2=C1N=CC=C2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


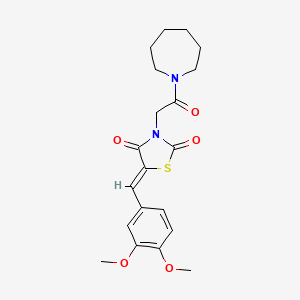

![1-(2,5-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2453646.png)
![3-(4-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2453648.png)
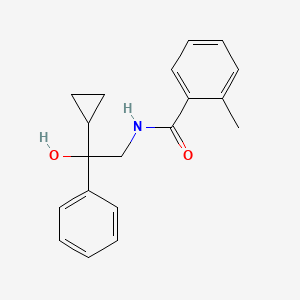

![5-bromo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2453651.png)
![tert-butyl N-(1-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-6-yl}piperidin-4-yl)carbamate](/img/structure/B2453652.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2453655.png)
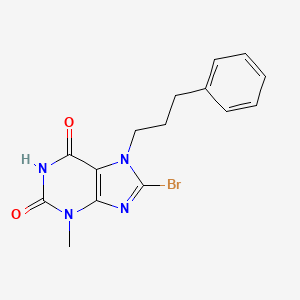
![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[3-(diethylamino)propyl]propanamide](/img/structure/B2453658.png)
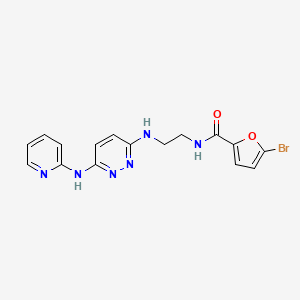
![6-(4-Fluorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2453663.png)